Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound, and is functionalized with amino, methoxybenzamido, and carboxylate groups. These functional groups contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Functionalization: The amino group is introduced through nitration followed by reduction. The methoxybenzamido group is added via an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminoquinoline-3-carboxylate: Lacks the methoxybenzamido group, resulting in different chemical properties and biological activities.
4-Amino-6-(4-methoxybenzamido)quinoline: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 6-(4-methoxybenzamido)quinoline-3-carboxylate: Lacks the amino group, altering its potential interactions with biological targets.
Uniqueness
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate is unique due to the presence of all three functional groups (amino, methoxybenzamido, and carboxylate) on the quinoline core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-amino-6-[(4-methoxybenzoyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-20(25)16-11-22-17-9-6-13(10-15(17)18(16)21)23-19(24)12-4-7-14(26-2)8-5-12/h4-11H,3H2,1-2H3,(H2,21,22)(H,23,24) |
InChI Key |
PAJYUYRUFJRJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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